2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride
CAS No.: 1236258-06-2
Cat. No.: VC3403066
Molecular Formula: C9H20ClN3O2
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236258-06-2 |
|---|---|
| Molecular Formula | C9H20ClN3O2 |
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | 2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H19N3O2.ClH/c1-8(10)9(14)12-4-2-11(3-5-12)6-7-13;/h8,13H,2-7,10H2,1H3;1H |
| Standard InChI Key | CYVCHYXKZHSEGS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCN(CC1)CCO)N.Cl |
| Canonical SMILES | CC(C(=O)N1CCN(CC1)CCO)N.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride features a piperazine ring with distinctive functional group attachments. The compound contains a propanone backbone with an amino group at the 2-position, connected to a piperazine ring that features a hydroxyethyl substituent. The molecular structure includes multiple nitrogen atoms that contribute to its chemical behavior and potential applications in various research contexts. This arrangement of atoms creates a molecule with specific chemical reactivity patterns and physical properties that distinguish it from related compounds.
The structural configuration of this molecule includes several key functional groups: an amino group, a ketone moiety, a piperazine heterocycle, and a hydroxyethyl chain. These functional groups create potential sites for hydrogen bonding, acid-base interactions, and other chemical reactions that may be valuable in research applications. The hydrochloride salt form modifies the compound's properties compared to its free base counterpart, particularly affecting solubility and stability characteristics.
Chemical Identifiers and Registry Information
The compound is uniquely identified through several standardized chemical notation systems and registry numbers, as detailed in Table 1 below:
| Identifier Type | Value |
|---|---|
| PubChem CID | 53409014 |
| CAS Number | 1236258-06-2 |
| Molecular Formula | C₉H₂₀ClN₃O₂ |
| IUPAC Name | 2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride |
| InChI | InChI=1S/C9H19N3O2.ClH/c1-8(10)9(14)12-4-2-11(3-5-12)6-7-13;/h8,13H,2-7,10H2,1H3;1H |
| InChIKey | CYVCHYXKZHSEGS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCN(CC1)CCO)N.Cl |
| Parent Compound CID | 43501373 |
This compound was first registered in chemical databases on October 30, 2011, with the most recent modification to its record occurring on April 5, 2025, indicating ongoing research interest in this substance.
Physical and Chemical Properties
Fundamental Physical Properties
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride possesses specific physical properties that influence its behavior in various research applications and chemical reactions. These properties provide essential information for researchers considering its use in experimental procedures or pharmaceutical development.
The compound has a molecular weight of 237.73 g/mol, making it a relatively small molecule compared to many biological macromolecules but larger than simple organic compounds. This molecular weight places it in a range that potentially allows for good membrane permeability while maintaining sufficient structural complexity for specific biological interactions.
Structural Characteristics and Bonding
The molecule features several important structural elements that contribute to its chemical behavior:
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A piperazine ring system that provides a rigid core structure with two nitrogen atoms in positions that allow for specific interactions
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A hydroxyethyl substituent attached to one nitrogen of the piperazine ring, providing a polar functional group with hydrogen bonding capabilities
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A propanone group with an amino substituent, creating potential for additional hydrogen bonding and acid-base interactions
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The hydrochloride salt form, which affects solubility, stability, and pH characteristics in solution
These structural features collectively determine the compound's behavior in various chemical environments, including its solubility profile, stability under different conditions, and potential reactivity patterns with other molecules.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride, it is valuable to compare it with structurally related compounds, as shown in Table 2:
| Property | 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride | 2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride | HEPES |
|---|---|---|---|
| Molecular Formula | C₉H₂₀ClN₃O₂ | C₁₅H₂₄ClN₃O | C₈H₁₈N₂O₄S |
| Molecular Weight | 237.73 g/mol | 297.82 g/mol | 238.30 g/mol |
| Structural Difference | Contains hydroxyethyl group on piperazine | Contains benzyl group on piperazine and additional methyl group | Contains ethanesulfonic acid group |
| Primary Function | Buffer/pH adjustment (potential) | Not fully documented | Buffer for biological systems |
| CAS Number | 1236258-06-2 | 1220031-43-5 | 7365-45-9 |
This comparison highlights how subtle structural differences between related piperazine derivatives can lead to distinct chemical properties and applications. The substitution of a hydroxyethyl group in our target compound versus a benzyl group in the related compound results in different molecular weights, polarity characteristics, and potentially different application profiles.
Nomenclature and Alternative Designations
Systematic Naming Conventions
The compound's systematic nomenclature follows IUPAC guidelines for naming organic compounds with multiple functional groups. The primary name, 2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride, provides a precise description of the molecular structure according to standardized chemical naming conventions. This systematic approach to naming ensures that the compound can be uniquely identified and distinguished from other structurally similar substances.
Several alternative naming formats and synonyms are documented for this compound, including variations in punctuation and structural representation approaches. These alternative designations include:
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2-AMINO-1-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-1-PROPANONE HYDROCHLORIDE
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2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride
-
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride
These variations in nomenclature, while technically referring to the same chemical entity, highlight the complexity of chemical naming systems and the importance of standardized identifiers such as CAS numbers and InChI codes in ensuring precise compound identification.
Applications and Functions
Buffer and pH Regulation
One of the primary documented applications of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride is its potential use in pH regulation and buffer systems. The compound, in both its free base form and as a hydrochloride salt, can function to adjust the pH of solutions, acting as a buffer to maintain stable pH levels in various experimental and industrial contexts.
This buffering capability likely stems from the compound's structural features, particularly the piperazine ring system with its nitrogen atoms that can accept and donate protons under appropriate conditions. The presence of the hydroxyethyl group may further contribute to its buffering capacity through hydrogen bonding interactions with surrounding water molecules.
Structural Relationships and Chemical Behavior
Parent Compound Analysis
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride is derived from its parent compound, 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one (PubChem CID: 43501373). The relationship between the hydrochloride salt form and the free base is important for understanding the compound's behavior in different environments. The salt form typically exhibits enhanced water solubility compared to the free base, making it potentially more suitable for applications requiring aqueous solutions.
The conversion between the salt form and free base can be controlled through pH adjustments, providing flexibility in how the compound is prepared and utilized in various research applications. This relationship between the salt and free base forms represents a common pattern in pharmaceutical and biochemical research, where salt forms are often preferred for their improved stability and solubility characteristics.
Structural Features and Chemical Reactivity
The structural composition of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride suggests several potential sites for chemical reactivity:
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The primary amino group can participate in nucleophilic substitution reactions, condensations, and other transformations typical of primary amines
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The carbonyl group provides a site for nucleophilic addition reactions
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The piperazine ring system offers basic nitrogen centers that can interact with acids and electrophiles
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The hydroxyethyl group presents opportunities for esterification, oxidation, and other reactions involving alcohol functional groups
These reactive sites collectively determine the compound's chemical behavior and potential applications in synthetic chemistry and related fields.
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